Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-
CAS No.: 593238-86-9
Cat. No.: VC17290091
Molecular Formula: C23H17ClFN3O2S
Molecular Weight: 453.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 593238-86-9 |
|---|---|
| Molecular Formula | C23H17ClFN3O2S |
| Molecular Weight | 453.9 g/mol |
| IUPAC Name | 2-chloro-N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C23H17ClFN3O2S/c1-12-9-13(2)20-19(10-12)27-22(30-20)14-3-6-16(7-4-14)26-23(31)28-21(29)17-8-5-15(25)11-18(17)24/h3-11H,1-2H3,(H2,26,28,29,31) |
| Standard InChI Key | FKYGXZMIUNSYGC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C23H17ClFN3O2S, with a molecular weight of 453.9 g/mol. Its IUPAC name, 2-chloro-N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide, reflects the integration of a benzoxazole ring (substituted with methyl groups at positions 5 and 7), a thioxomethyl carbamoyl bridge, and a fluorinated benzamide backbone. Key identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl)C |
| InChI Key | FKYGXZMIUNSYGC-UHFFFAOYSA-N |
| PubChem CID | 4208230 |
The benzoxazole moiety contributes to planar rigidity, while the thioxomethyl group introduces sulfur-based reactivity, potentially enhancing binding affinity in biological systems.
Comparative Analysis of Benzamide Derivatives
Structural and Functional Contrasts
The compound’s distinct features emerge when compared to simpler benzamides:
The inclusion of fluorine and benzoxazole in CAS 593238-86-9 distinguishes it from chlorinated derivatives like 319-39-1, which lack heterocyclic components .
Research Gaps and Future Directions
Unexplored Biological Targets
Despite theoretical potential, in vitro and in vivo studies are absent. Priority research areas include:
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Screening against kinase enzymes (e.g., EGFR, VEGFR) due to the thiourea group’s affinity for ATP-binding pockets.
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Evaluation of photophysical properties for OLED applications.
Synthetic Optimization
Developing scalable synthesis routes and derivatization strategies could unlock industrial applications.
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